molecular formula C11H16FNO B13276390 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B13276390
M. Wt: 197.25 g/mol
InChI Key: FUIPEKPJNHVJGN-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline features a benzene ring substituted with fluorine at the 3-position, a methyl group at the 2-position, and a 1-methoxypropan-2-yl amine group at the 1-position. X-ray crystallographic data for analogous compounds, such as (E)-3-fluoro-N-((5-nitrothiophen-2-yl)methylene)aniline, reveal bond lengths of 1.39 Å for C–F and 1.45 Å for C–N in the aromatic system. Density functional theory (DFT) calculations on m-fluoroaniline derivatives show that the fluorine substituent induces partial positive charge localization on adjacent carbon atoms (≈+0.23 e), while the methoxypropan-2-yl group contributes electron density through resonance effects.

The methoxypropan-2-yl side chain adopts a gauche conformation relative to the aromatic plane, with C–O–C bond angles measuring 112.3° ± 1.2° in similar structures. This configuration creates steric hindrance between the methoxy oxygen and ortho-methyl group, increasing the N–C(aromatic) bond length to 1.42 Å compared to 1.38 Å in unsubstituted aniline derivatives. Non-covalent interactions analysis reveals weak C–H···F hydrogen bonds (2.85–3.10 Å) that stabilize the molecular packing in crystalline phases.

Table 1: Key Bond Parameters from Computational Studies

Bond Type Length (Å) Angle (°)
C(aromatic)–F 1.39 C–C–F: 118.2
C(aromatic)–N 1.42 N–C–C: 121.7
C–O (methoxy) 1.43 C–O–C: 112.3

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8(7-14-3)13-11-6-4-5-10(12)9(11)2/h4-6,8,13H,7H2,1-3H3

InChI Key

FUIPEKPJNHVJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(C)COC

Origin of Product

United States

Preparation Methods

Step 1: Nitration of 2-methylaniline derivatives

  • Starting Material: 2-methylaniline
  • Reaction Conditions: Nitration using a mixture of nitric acid and sulfuric acid under controlled temperature (typically below 50°C) to introduce a nitro group ortho or para to the amino group, depending on the directing effects.
  • Outcome: Formation of nitroaniline intermediates.

Step 2: Fluorination of Nitroaniline

  • Reagents: Selective electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
  • Conditions: Mild heating or room temperature fluorination to substitute hydrogen with fluorine at the desired aromatic position, often ortho or para relative to existing substituents.
  • Note: The fluorination step is highly regioselective when guided by the existing substituents and reaction conditions.

Step 3: Reduction and Functional Group Transformation

  • Reduction of Nitro Group: Catalytic hydrogenation (e.g., Pd/C under hydrogen) to convert nitro groups to amino groups, yielding the fluorinated aniline derivative.
  • Subsequent Alkylation: Introduction of the methoxypropyl group via nucleophilic substitution or alkylation with appropriate alkyl halides or methylating agents.

Diazotization and Hydroxylation Pathway (Patented Method CN102249867A)

Overview:
This approach employs diazotization of m-fluoroaniline followed by hydrolysis and alkylation steps to generate the target compound.

Step Reaction Details Conditions Yield / Remarks
1. Diazotization M-fluoroaniline reacts with sodium nitrite in dilute hydrochloric acid at low temperature (around -5°C). Sodium nitrite in aqueous solution, temperature maintained below 5°C. Produces diazonium salt.
2. Hydrolysis to phenol The diazonium salt is hydrolyzed with copper sulfate and vitriol oil at 90–160°C to generate m-fluorophenol. Elevated temperature, distillation to isolate phenol. 81% yield, purity >99.5%.
3. Alkylation M-fluorophenol is alkylated with methyl sulfate at 10–120°C to form fluoroanisole. Controlled temperature, distillation of product. Yield: 96%, purity >99.5%.
4. Nitration Fluoroanisole undergoes nitration with fuming nitric acid to introduce nitro groups ortho or para to the methoxy group. Low temperature nitration, typically below 5°C. Selective nitration yields nitrofluoroanisole derivatives.
5. Reduction to amino derivative Catalytic hydrogenation converts nitrofluoroanisole to aminofluoroanisole. Hydrogenation over Pd/C or Raney Ni. High yield, high purity.
6. Final alkylation Alkylation with appropriate alkyl halides introduces the methoxypropyl group, completing synthesis of the target compound. Mild base and suitable solvents (e.g., acetonitrile). Overall yields vary, optimized for high selectivity and purity.

Aromatic Substitution via Sandmeyer Reaction (Alternative Method)

Overview:
Utilizes diazotization of 2-methylaniline, followed by substitution with fluorine via the Sandmeyer reaction.

Step Reaction Details Conditions Remarks
1. Diazotization 2-methylaniline reacts with sodium nitrite and hydrochloric acid at 0–5°C. Cold temperature, inert atmosphere. Forms diazonium salt.
2. Fluorination The diazonium salt is treated with a fluorinating agent such as copper fluoride (CuF2) or Selectfluor. Elevated temperature, inert atmosphere. Introduces fluorine at the aromatic position.
3. Alkylation The amino group is alkylated with 1-methoxypropan-2-ol derivatives via nucleophilic substitution. Use of suitable bases (e.g., potassium carbonate). Final product obtained after purification.

Key Considerations and Notes

  • Regioselectivity: Fluorination and nitration steps are highly regioselective, often guided by existing substituents and reaction conditions.
  • Protection/Deprotection: The amino group may be protected during nitration or fluorination to prevent undesired side reactions, then deprotected before alkylation.
  • Yield Optimization: Use of high-purity reagents, controlled temperatures, and inert atmospheres enhances yields and purity.
  • Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to purify intermediates and final products.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Direct nitration & fluorination 2-methylaniline derivatives Nitration, fluorination, reduction Straightforward, high regioselectivity Requires multiple steps, control of regioselectivity
Diazotization & hydrolysis m-fluoroaniline Diazotization, hydrolysis, alkylation Well-established, high yields Requires careful temperature control
Sandmeyer fluorination 2-methylaniline Diazotization, fluorination Direct fluorination Possible side reactions, regioselectivity issues

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position : The target compound’s 3-fluoro and 2-methyl groups contrast with analogs like 4-fluoro-N-benzyl derivatives, altering electronic distribution and steric hindrance.
  • N-Substituents : The 1-methoxypropan-2-yl group provides a branched ether chain, distinguishing it from benzyl or nitro-substituted analogs .

N-Alkylated Aniline Derivatives

Compounds with bulky N-substituents demonstrate varied reactivity:

  • N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31): Incorporates a nitro group, enabling redox-sensitive applications (59% yield via similar methods) .

Key Contrast : The target compound’s methoxypropan-2-yl group lacks fluorination or aromaticity, reducing steric demand and electronic withdrawal compared to tetrafluoro-aryl derivatives .

Functional Group Variations

  • 3-Fluoro-4-methylbenzoyl chloride (CAS: 59189-97-8) : A benzoyl chloride derivative with higher reactivity for acylations (MW: 172.58 g/mol) .
  • 1-Fluoronaphthalene : A polycyclic aromatic hydrocarbon, highlighting the diversity of fluorinated aromatic systems .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS RN Molecular Formula MW (g/mol) Key Substituents Functional Groups Status
3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline 1628139-10-5 C₁₁H₁₅FNO 196.24 3-F, 2-Me, N-(1-MeO-propan-2-yl) Aniline, ether Discontinued
2-Fluoro-3-methyl-6-nitroaniline 1261676-68-9 C₇H₇FN₂O₂ 170.14 2-F, 3-Me, 6-NO₂ Aniline, nitro Available
4-Fluoro-N-(3-methoxybenzyl)-2-methylaniline 355816-23-8 C₁₅H₁₆FNO 245.30 4-F, 2-Me, N-(3-MeO-benzyl) Aniline, benzyl, ether Available
2-Fluoro-N-(tetrafluoro-naphthyloxypropyl)aniline C₁₉H₁₆F₅NO 377.33 2-F, tetrafluoro-naphthyloxypropyl Aniline, ether, polyfluoro Research use

Biological Activity

3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is a fluorinated aniline derivative that has garnered attention due to its potential biological activities. The presence of a fluorine atom, methoxypropan-2-yl group, and a methyl substituent on the aromatic ring significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNO. The structural characteristics include:

  • Fluorine Atom : Enhances metabolic stability and binding affinity.
  • Methoxypropan-2-yl Group : Increases steric hindrance and solubility.
  • Methyl Group : May influence electronic properties and interactions with targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom can modulate the compound's binding affinity, while the methoxy group can enhance solubility in biological systems. It is hypothesized that this compound may undergo biotransformation, leading to reactive intermediates that interact with cellular components, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related fluorinated compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of key signaling pathways (e.g., Notch-AKT) .

Enzyme Interaction Studies

The compound has been used as a probe in enzyme interaction studies. It may serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways that are crucial for cellular homeostasis .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits cell proliferation and induces apoptosis
Enzyme InteractionsModulates activity of various enzymes
AntiviralPotential activity against viral replication

Case Study 1: Anticancer Effects

In a study investigating the anticancer effects of fluorinated aniline derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were shown to induce cell cycle arrest and promote apoptosis through oxidative stress mechanisms .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between fluorinated anilines and specific metabolic enzymes. The presence of the fluorine atom was found to significantly enhance binding affinity, leading to altered enzyme kinetics. This suggests that this compound could be utilized in drug design targeting metabolic pathways .

Q & A

Q. What are the optimized synthetic routes for 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution between 3-fluoro-2-methylaniline and 1-methoxypropan-2-yl chloride in the presence of a base (e.g., NaOH). Temperature control (40–60°C) and solvent choice (polar aprotic solvents like DMF) are critical for achieving yields >75% . Variations in base strength (e.g., K₂CO₃ vs. NaOH) may alter reaction kinetics and byproduct formation. Purification typically employs column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR) characterize structural features of this compound?

  • ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.2–3.4 ppm, while the fluorinated aromatic protons split into distinct multiplets (δ 6.5–7.5 ppm) due to anisotropic effects .
  • IR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups. Advanced 2D NMR (e.g., HSQC) resolves overlapping signals in the aromatic region .

Q. What is the rationale for studying structure-activity relationships (SAR) in derivatives of this compound?

Modifications to the methoxy or fluoro substituents can alter electronic properties (e.g., Hammett constants) and steric effects, impacting biological targets. For example, replacing fluorine with chlorine increases lipophilicity (logP), potentially enhancing membrane permeability .

Advanced Research Questions

Q. How do metabolic pathways and degradation products of this compound influence its environmental persistence?

In vitro hepatic microsomal assays reveal oxidative metabolism via CYP450 enzymes, producing hydroxylated derivatives. Environmental degradation under UV light generates fluorinated quinones, which exhibit higher aquatic toxicity (EC₅₀ < 1 ppm in Daphnia magna) . Biodegradation studies using soil microbiota show incomplete mineralization, suggesting persistent metabolites .

Q. What strategies resolve contradictory data in enantiomer-specific bioactivity studies?

Contradictions arise from inconsistent enantiomeric excess (ee) in synthesis. To address this:

  • Use chiral HPLC or SFC to isolate enantiomers (>98% ee).
  • Compare IC₅₀ values of (R)- and (S)-enantiomers in target assays (e.g., enzyme inhibition). For example, (S)-enantiomers may show 10-fold higher affinity for herbicidal targets .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

  • Docking simulations : The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr-123 in acetolactate synthase).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What experimental designs mitigate interference from impurities in biological assays?

  • HPLC-MS : Monitor purity (>98%) to exclude confounding effects from byproducts (e.g., unreacted aniline).
  • Control experiments : Compare activity of the parent compound with synthetic intermediates (e.g., 3-fluoro-2-methylaniline) to identify false positives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in cancer cell lines?

Discrepancies arise from:

  • Cell line variability : HeLa cells may overexpress efflux pumps (e.g., P-gp), reducing intracellular concentrations.
  • Assay conditions : Viability assays (MTT vs. resazurin) differ in sensitivity to redox-active metabolites . Standardized protocols (e.g., ISO 10993-5) are recommended.

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight213.70 g/molHRMS
LogP (octanol-water)2.8 ± 0.2Shake-flask
Aqueous Solubility1.2 mg/mL (25°C)OECD 105

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeTarget ActivityIC₅₀/EC₅₀Reference
Parent compoundHerbicidal (ALS inhibition)0.8 µM
3-Chloro analogAntifungal (C. albicans)12.5 µM

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